

MT-134: A Technical Guide to a Selective Skeletal Myosin II Inhibitor

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: MT-134

Cat. No.: B15144845

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For Researchers, Scientists, and Drug Development Professionals

Executive Summary

MT-134 is a novel small molecule inhibitor of skeletal muscle myosin II (SkMII), belonging to a class of compounds known as "skeletostatins." As a derivative of the well-characterized pan-myosin II inhibitor blebbistatin, **MT-134** offers significantly improved selectivity for SkMII over other myosin II isoforms, including cardiac, smooth muscle, and non-muscle myosins. This enhanced specificity, coupled with improved potency, solubility, and photostability, makes **MT-134** a valuable tool for basic research and a promising starting point for the development of therapeutics targeting skeletal muscle disorders. This technical guide provides a comprehensive overview of the mechanism of action, quantitative data, and experimental protocols related to **MT-134**.

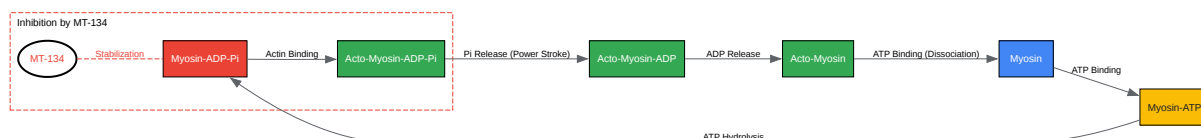
Core Mechanism of Action

MT-134, like its parent compound blebbistatin, functions as a non-competitive inhibitor of the myosin ATPase cycle. It does not bind to the ATP-binding pocket but rather to an allosteric site on the myosin head. The binding of **MT-134** is proposed to occur preferentially to the myosin-ADP-inorganic phosphate (Pi) complex, which is an intermediate state in the ATPase cycle.

This binding event traps the myosin in a state with low affinity for actin, effectively preventing the power stroke and subsequent force generation. The key inhibitory step is the slowing of the phosphate release from the myosin active site. By stabilizing the myosin-ADP-Pi state, **MT-134**

uncouples the chemical energy released from ATP hydrolysis from the mechanical work of muscle contraction.

Signaling Pathway Diagram



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Caption: Myosin ATPase Cycle and the Point of Inhibition by **MT-134**.

Quantitative Data

The following tables summarize the key quantitative data for **MT-134**, highlighting its potency and selectivity.

Table 1: In Vitro Potency (IC₅₀) of MT-134 against Myosin II Isoforms

Myosin II Isoform	IC ₅₀ (μM)	Selectivity vs. SkMII
Skeletal Muscle (SkMII)	0.2	-
Cardiac Muscle (CMII)	8.0	40-fold
Smooth Muscle (SMII)	>30	>150-fold
Non-Muscle IIA (NMIIA)	15.0	75-fold
Non-Muscle IIB (NMIIB)	34.0	170-fold

Data extracted from Radnai et al., ACS Chemical Biology, 2021.

Table 2: In Vivo Pharmacokinetic Parameters of MT-134 in Mice

Parameter	Value	Units
Dose (Intraperitoneal)	10	mg/kg
Cmax (Plasma)	1.2	μM
t1/2 (Plasma)	2.5	hours
AUC (Plasma)	4.5	μM*h
Cmax (Muscle)	10.5	μM
Muscle-to-Plasma Ratio	~9	-

Data extracted from Radnai et al., ACS Chemical Biology, 2021.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the characterization of **MT-134**.

Actin-Activated Mg²⁺-ATPase Assay

This assay quantifies the rate of ATP hydrolysis by myosin in the presence of actin, which is a direct measure of its enzymatic activity.

Materials:

- Purified myosin II isoforms (SkMII, CMII, SMII, NMIIA, NMIIB)
- F-actin
- Assay Buffer: 20 mM Imidazole (pH 7.5), 25 mM KCl, 4 mM MgCl₂, 1 mM DTT
- MT-134** stock solution (in DMSO)
- ATP

- NADH-coupled enzymatic assay components (pyruvate kinase, lactate dehydrogenase, phosphoenolpyruvate, NADH)
- Microplate reader capable of measuring absorbance at 340 nm

Protocol:

- Prepare a reaction mixture containing the specific myosin II isoform and F-actin in the assay buffer.
- Add varying concentrations of **MT-134** (or DMSO as a vehicle control) to the reaction mixture.
- Incubate the mixture for 10 minutes at 25°C.
- Initiate the reaction by adding ATP and the components of the NADH-coupled assay.
- Immediately begin monitoring the decrease in NADH absorbance at 340 nm in a microplate reader. The rate of absorbance change is proportional to the rate of ATP hydrolysis.
- Plot the rate of ATP hydrolysis as a function of the **MT-134** concentration to determine the IC50 value.

In Vivo Motor Performance (Rotarod Test)

This test assesses the effect of **MT-134** on motor coordination and balance in mice.

Apparatus:

- Accelerating rotarod apparatus for mice.

Protocol:

- Acclimatize male C57BL/6J mice to the testing room for at least 30 minutes prior to the experiment.
- Administer **MT-134** (10 mg/kg) or vehicle (e.g., 10% DMSO, 40% PEG400 in saline) via intraperitoneal injection.

- At a predetermined time post-injection (e.g., 30 minutes), place the mouse on the rotating rod of the rotarod apparatus.
- The rod is programmed to accelerate from 4 to 40 rpm over a period of 300 seconds.
- Record the latency to fall from the rod for each mouse. A trial is ended if the mouse falls or completes a full passive rotation.
- Perform multiple trials with sufficient inter-trial intervals.
- Compare the latency to fall between the **MT-134**-treated and vehicle-treated groups.

Pharmacokinetic Analysis in Mice

This protocol outlines the procedure for determining the pharmacokinetic profile of **MT-134**.

Animals:

- Male C57BL/6J mice.

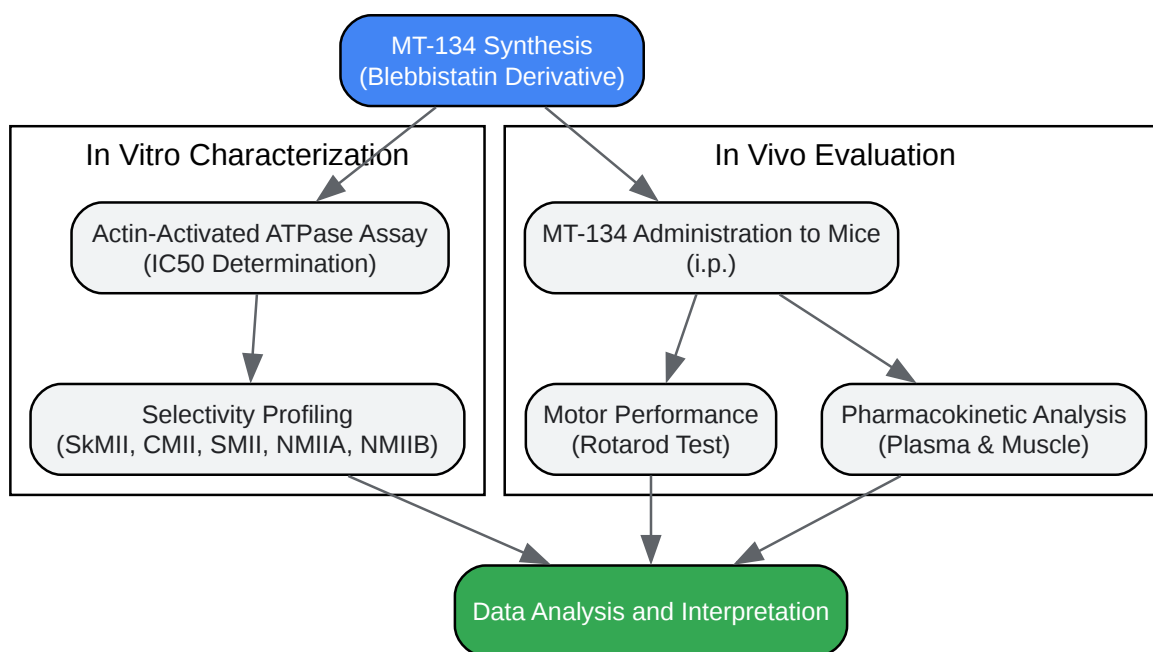
Protocol:

- Administer a single dose of **MT-134** (10 mg/kg) via intraperitoneal injection.
- Collect blood samples via tail vein or cardiac puncture at multiple time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).
- At each time point, also collect skeletal muscle tissue (e.g., gastrocnemius).
- Process the blood samples to obtain plasma.
- Homogenize the muscle tissue.
- Extract **MT-134** from plasma and muscle homogenates using an appropriate organic solvent.
- Quantify the concentration of **MT-134** in the extracts using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

- Calculate pharmacokinetic parameters (Cmax, t1/2, AUC, muscle-to-plasma ratio) using appropriate software.

Mandatory Visualizations

Experimental Workflow Diagram



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Caption: Experimental workflow for the characterization of **MT-134**.

Conclusion

MT-134 represents a significant advancement in the development of selective probes for studying the function of skeletal muscle myosin II. Its improved pharmacological properties over existing inhibitors like blebbistatin provide researchers with a more reliable tool for in vitro and in vivo investigations. The data presented in this guide underscore the potential of **MT-134** as a lead compound for the development of novel therapeutics for a range of skeletal muscle disorders characterized by hypercontractility or spasticity. Further preclinical and clinical development will be necessary to fully elucidate its therapeutic potential.

- To cite this document: BenchChem. [MT-134: A Technical Guide to a Selective Skeletal Myosin II Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b15144845#mt-134-skeletal-myosin-ii-inhibitor-mechanism-of-action>]

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